3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-methoxypyridine is a complex organic compound that features a combination of furan, piperidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the furan-2-ylmethanesulfonyl chloride: This can be achieved by reacting furan-2-ylmethanol with chlorosulfonic acid.
Nucleophilic substitution: The furan-2-ylmethanesulfonyl chloride is then reacted with piperidine to form 4-[(furan-2-yl)methanesulfonyl]piperidine.
Acylation: The resulting compound is then acylated with 2-methoxypyridine-3-carbonyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives can be used to study biological pathways and mechanisms.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and piperidine moieties can play a role in binding to the active site of enzymes, while the methanesulfonyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-chloropyridine
- 3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-hydroxypyridine
Uniqueness
3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-methoxypyridine is unique due to the presence of the methoxypyridine moiety, which can influence its chemical reactivity and biological activity. The combination of furan, piperidine, and pyridine rings also provides a versatile scaffold for further functionalization and derivatization.
Properties
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-16-15(5-2-8-18-16)17(20)19-9-6-14(7-10-19)25(21,22)12-13-4-3-11-24-13/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSOFKDPGSIUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.